molecular formula C17H24N2O4 B6995099 [3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone

[3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone

Cat. No.: B6995099
M. Wt: 320.4 g/mol
InChI Key: DCXZPOBFZJDNIU-UHFFFAOYSA-N
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Description

[3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a phenyl ring with a methoxyethoxy group, a morpholine ring, and an azetidine ring. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring Substituent: The phenyl ring is functionalized with a methoxyethoxy group through an etherification reaction.

    Azetidine Ring Formation: The azetidine ring is synthesized via a cyclization reaction involving appropriate amine and halide precursors.

    Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the phenyl ring with the azetidine and morpholine rings using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Methoxyethoxy)phenyl]methanamine: Shares the phenyl and methoxyethoxy groups but lacks the azetidine and morpholine rings.

    [3-(2-Methoxyethoxy)phenyl]-(3-piperidin-4-ylazetidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of [3-(2-Methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-methoxyethoxy)phenyl]-(3-morpholin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-21-9-10-23-16-4-2-3-14(11-16)17(20)19-12-15(13-19)18-5-7-22-8-6-18/h2-4,11,15H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXZPOBFZJDNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)N2CC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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